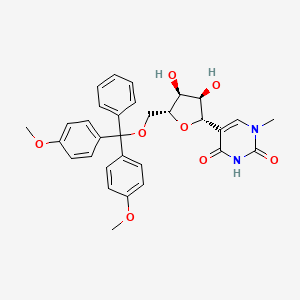![molecular formula C13H16Cl3N3O3 B13411636 2-Formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-hydrazinecarboxamide](/img/structure/B13411636.png)
2-Formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarboxamide, 2-formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- is a complex organic compound with the molecular formula C13H16Cl3N3O3 This compound is known for its unique structure, which includes a hydrazinecarboxamide group, a formyl group, and a trichlorophenoxyethyl group
Métodos De Preparación
The synthesis of Hydrazinecarboxamide, 2-formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- involves several steps. One common synthetic route includes the reaction of hydrazinecarboxamide with 2-formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at a temperature range of 50-70°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Hydrazinecarboxamide, 2-formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents. The major products formed from these reactions depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
Hydrazinecarboxamide, 2-formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of Hydrazinecarboxamide, 2-formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparación Con Compuestos Similares
Hydrazinecarboxamide, 2-formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- can be compared with similar compounds such as:
Hydrazinecarboxamide derivatives: These compounds share the hydrazinecarboxamide group but differ in their substituents, leading to variations in their chemical and biological properties.
Trichlorophenoxy derivatives: Compounds with the trichlorophenoxy group exhibit similar chemical reactivity but may have different biological activities depending on their overall structure.
The uniqueness of Hydrazinecarboxamide, 2-formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H16Cl3N3O3 |
|---|---|
Peso molecular |
368.6 g/mol |
Nombre IUPAC |
N-[[propyl-[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl]amino]formamide |
InChI |
InChI=1S/C13H16Cl3N3O3/c1-2-3-19(13(21)18-17-8-20)4-5-22-12-10(15)6-9(14)7-11(12)16/h6-8H,2-5H2,1H3,(H,17,20)(H,18,21) |
Clave InChI |
WECACLZDHAPWFQ-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)NNC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Ethoxy(phenyl)methyl]-1H-imidazole](/img/structure/B13411554.png)






![2,2,12,12-tetramethyl-2,12-disilapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(20),4,6,8,10,14,16,18-octaene](/img/structure/B13411611.png)




![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-diazoacetyl)oxypropanoic acid](/img/structure/B13411644.png)

